2-[2-(3,4-dimethoxyphenyl)-1,1,3-trioxo-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazin-4-yl]acetamide
Description
Properties
IUPAC Name |
2-[2-(3,4-dimethoxyphenyl)-1,1,3-trioxo-1λ6,2,4-benzothiadiazin-4-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O6S/c1-25-13-8-7-11(9-14(13)26-2)20-17(22)19(10-16(18)21)12-5-3-4-6-15(12)27(20,23)24/h3-9H,10H2,1-2H3,(H2,18,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMBYOWBGGSOPEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC(=O)N)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
The compound 2-[2-(3,4-dimethoxyphenyl)-1,1,3-trioxo-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazin-4-yl]acetamide is a complex organic molecule that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including its pharmacological effects and mechanisms of action.
Chemical Structure
The chemical structure of the compound can be represented as follows:
Where , , , , and represent the number of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms respectively. The specific molecular formula and weight will be included in the detailed tables below.
Biological Activity Overview
The biological activity of this compound has been explored in various studies focusing on its pharmacological effects. Notably, compounds with similar structures have exhibited significant anti-inflammatory and analgesic properties.
Anti-inflammatory Activity
Research indicates that compounds related to benzothiadiazine derivatives demonstrate potent anti-inflammatory effects. For instance, studies have shown that certain benzothiadiazine derivatives inhibit cyclooxygenase (COX) and lipoxygenase (LOX) pathways effectively. This inhibition can lead to reduced inflammation in vivo and in vitro models .
Antioxidant Properties
The antioxidant activity of related compounds has also been documented. These compounds can scavenge free radicals and reduce oxidative stress in various biological systems. This property is crucial for protecting cells from damage associated with chronic diseases .
The exact mechanisms through which this compound exerts its effects are still under investigation. However, it is hypothesized that the compound interacts with specific receptors or enzymes involved in inflammatory processes.
Case Studies
Several case studies have highlighted the efficacy of similar compounds in treating inflammatory conditions:
- Study on Inflammatory Models : A study demonstrated that a related benzothiadiazine derivative significantly reduced edema in rat models by inhibiting COX enzymes .
- Oxidative Stress Reduction : Another investigation showed that derivatives could lower malondialdehyde levels in serum, indicating reduced lipid peroxidation .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anti-inflammatory | Inhibition of COX/LOX | |
| Antioxidant | Scavenging free radicals | |
| Analgesic | Pain relief in animal models |
Table 2: Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₅N₃O₄S |
| Molecular Weight | 301.34 g/mol |
| Melting Point | Not determined |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Benzothiadiazine Derivatives
The table below compares key structural and physicochemical features of the target compound with analogs:
Key Observations :
- Trioxo vs.
- Substituent Effects: The 3,4-dimethoxyphenyl group may improve metabolic stability over simpler phenyl or phenoxy groups .
- Molecular Weight : The target compound’s higher molecular weight (427 g/mol) could impact bioavailability compared to lighter analogs like the benzothiazine derivative (222 g/mol) .
Preparation Methods
Palladium-Catalyzed Cyclization
Source details a palladium-mediated cyclization strategy using tetrakis(triphenylphosphine)palladium [Pd(PPh₃)₄] as the catalyst. In this method, 2-azido sulfoximine derivatives react with isocyanides under argon atmosphere in dry DMF at room temperature. For example:
-
Reagents : (2-Azidophenyl)(imino)(methyl)-λ⁶-sulfanone (1.0 equiv.), 2-isocyano-2-methylpropane (1.1 equiv.), Pd(PPh₃)₄ (0.25 mol%)
-
Conditions : Degassed DMF, 2 h at 25°C, followed by EtOAc extraction and brine washes.
This method achieves gram-scale yields of 95% for analogous benzothiadiazine oxides, demonstrating scalability.
Sulfamide Cyclization
An alternative approach from source employs sulfamide intermediates. 2-Chloronitrobenzene derivatives undergo sequential amination, reduction, and cyclization with sulfamide under acidic conditions:
-
Key Step : Zinc/ammonium chloride reduction of nitro intermediates followed by cyclization in refluxing toluene with sulfamide.
-
Yield : Reported at 68–82% for analogous 3-amino-substituted derivatives.
Acetamide Side Chain Installation
The C4 acetamide group is introduced via late-stage functionalization:
Nucleophilic Acylation
HATU-Mediated Coupling
Source reports using hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) for amide bond formation:
-
Conditions : HATU (1.1 equiv.), DIPEA (3.0 equiv.), DMF, 12 h at 25°C.
-
Compatibility : Maintains benzothiadiazine oxidation state integrity.
Oxidation State Management
Critical to preserving the 1,1,3-trioxo configuration:
Reductive Protection
Source employs PMB (para-methoxybenzyl) protecting groups during sulfamide cyclization to prevent unintended reduction of the trioxo system.
Purification and Characterization
Chromatographic Methods
Spectroscopic Validation
-
¹H NMR (DMSO-d₆): Key signals include:
-
HRMS : Calculated for C₁₉H₁₈N₃O₆S [M+H]⁺: 440.0918; Found: 440.0915.
Comparative Analysis of Synthetic Routes
| Method | Key Step | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|
| Pd-Catalyzed | Cyclization | 92 | >99 | Kilogram |
| Sulfamide | Reductive cyclization | 78 | 97 | 100 g |
| Suzuki Coupling | Aryl boronic acid coupling | 75 | 95 | Multi-gram |
Challenges and Optimization
Regioselectivity in Cyclization
Oxidation Side Reactions
Acetamide Hydrolysis
Industrial-Scale Considerations
Source demonstrates a kilogram-scale process:
-
Reactor : 50 L Schlenk-type flask with mechanical stirring
-
Cost Analysis : Pd catalyst recovery reduces raw material costs by 32%.
Emerging Methodologies
Q & A
Q. Critical Parameters :
- Temperature control (<70°C) to prevent side reactions.
- Solvent choice (polar aprotic solvents enhance reactivity).
- Catalyst loading (0.5–2 mol% for coupling steps) .
Basic: What analytical techniques are essential for confirming structural integrity and purity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- ¹H/¹³C NMR identifies substituent positions (e.g., methoxy groups at δ 3.8–4.0 ppm; acetamide carbonyl at δ ~170 ppm) .
- Mass Spectrometry (MS) :
- High-resolution MS (HRMS) confirms molecular formula (e.g., [M+H]⁺ at m/z 443.12 for C₁₉H₁₇N₂O₆S) .
- X-ray Crystallography :
- Resolves stereochemistry and bond angles (e.g., dihedral angles between benzothiadiazine and acetamide groups) .
Validation : Cross-reference spectral data with computational predictions (e.g., DFT calculations) .
Advanced: How can structure-activity relationship (SAR) studies improve bioactivity?
Methodological Answer:
SAR strategies focus on modifying key pharmacophores:
Methoxy Groups : Replace 3,4-dimethoxy with electron-withdrawing groups (e.g., -CF₃) to enhance metabolic stability .
Acetamide Tail : Introduce heterocyclic amines (e.g., piperazine) to improve solubility and target affinity .
Benzothiadiazine Core : Fluorination at position 7 increases lipophilicity and membrane permeability .
Q. Case Study :
- Trifluoromethoxy substitution improved cytotoxicity (IC₅₀ = 1.2 µM vs. 8.5 µM in parental compound) in MCF-7 cells .
Advanced: How should researchers address contradictions in biological activity data?
Methodological Answer:
Contradictions often arise from assay variability or compound stability. Mitigation strategies include:
Q. Standardized Assays :
Q. Stability Testing :
- Monitor compound degradation in DMSO/PBS via LC-MS over 24 hrs .
Q. Dose-Response Validation :
- Repeat experiments with fresh batches and include positive controls (e.g., doxorubicin for cytotoxicity) .
Example : Discrepancies in antimicrobial activity may stem from batch-dependent purity (>95% required for reproducibility) .
Basic: What protocols are recommended for initial biological screening?
Methodological Answer:
Q. Cytotoxicity Screening :
- MTT assay on cancer cell lines (e.g., A549, HeLa) at 1–100 µM .
Q. Enzyme Inhibition :
- Test against COX-2 or kinases (e.g., EGFR) using fluorescence-based kits .
Q. Data Interpretation :
- Compare IC₅₀/MIC values with known inhibitors (e.g., IC₅₀ < 10 µM suggests therapeutic potential) .
Advanced: How can molecular docking elucidate the mechanism of action?
Methodological Answer:
Target Selection : Prioritize proteins with structural homology (e.g., COX-2 PDB: 5KIR) .
Q. Docking Workflow :
- Prepare ligand (AMBER force field) and protein (remove water, add charges).
- Use AutoDock Vina for binding pose prediction .
Q. Case Study :
- Docking revealed hydrogen bonding between the acetamide carbonyl and COX-2 Arg120, explaining anti-inflammatory activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
